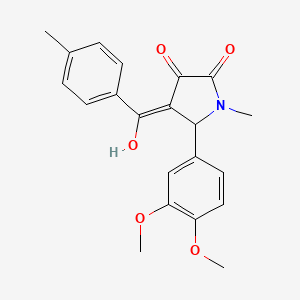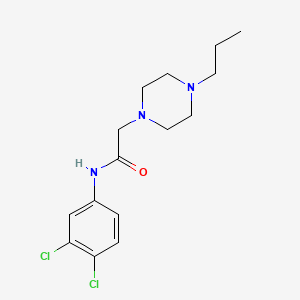![molecular formula C23H25N3O2 B5342773 1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide](/img/structure/B5342773.png)
1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide, also known as CERC-501, is a novel small molecule compound with potential therapeutic applications in the field of neuroscience. CERC-501 is a selective kappa opioid receptor antagonist that has been shown to modulate stress and anxiety-related behaviors in preclinical studies.
Mechanism of Action
1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide is a selective kappa opioid receptor antagonist that modulates the activity of the kappa opioid receptor system. The kappa opioid receptor system is involved in the regulation of stress and anxiety-related behaviors, and dysregulation of this system has been implicated in the pathophysiology of anxiety and mood disorders. By blocking the activity of the kappa opioid receptor system, this compound may reduce anxiety and stress-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a key neuroendocrine system involved in the regulation of stress responses. Specifically, this compound has been shown to reduce the release of corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH) in response to stressors. Additionally, this compound has been shown to increase the release of dopamine in the prefrontal cortex, a brain region involved in the regulation of mood and emotion.
Advantages and Limitations for Lab Experiments
One advantage of 1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide is its selectivity for the kappa opioid receptor system, which reduces the potential for off-target effects. Additionally, this compound has demonstrated efficacy in reducing anxiety and stress-related behaviors in preclinical models. However, one limitation of this compound is its limited availability and high cost, which may limit its use in some laboratory settings.
Future Directions
For 1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide research include further preclinical studies to elucidate its mechanism of action and potential therapeutic applications in the treatment of anxiety and mood disorders. Additionally, clinical trials are needed to determine the safety and efficacy of this compound in humans. Other potential future directions include the development of novel compounds that target the kappa opioid receptor system and the investigation of the role of the kappa opioid receptor system in other neuropsychiatric disorders.
Synthesis Methods
The synthesis of 1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide involves a multistep process that begins with the reaction of 5-bromoindole with 2-phenylethylamine to form the intermediate compound 5-bromo-1-(2-phenylethyl)indole. This intermediate is then reacted with N-boc-pyrrolidine to form the key intermediate N-boc-1-(2-phenylethyl)-5-bromoindole-3-carboxamide. The final step involves the deprotection of the N-boc group to form the target compound, this compound.
Scientific Research Applications
1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1H-indole-5-carboxamide has shown potential therapeutic applications in the field of neuroscience, specifically in the treatment of stress and anxiety-related disorders. Preclinical studies have demonstrated the efficacy of this compound in reducing anxiety-like behaviors in rodents exposed to acute and chronic stressors. Additionally, this compound has been shown to have antidepressant-like effects in preclinical models of depression. These findings suggest that this compound may have clinical utility in the treatment of anxiety and mood disorders.
properties
IUPAC Name |
1-ethyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-2-25-13-11-18-14-19(8-9-21(18)25)23(28)24-20-15-22(27)26(16-20)12-10-17-6-4-3-5-7-17/h3-9,11,13-14,20H,2,10,12,15-16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKASKVOLSCOTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)C(=O)NC3CC(=O)N(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5342694.png)
![4-(4-hydroxy-3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5342707.png)

![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5342711.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5342712.png)
![4-(2-chlorobenzyl)-1-[(2-methylpyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5342720.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5342731.png)
![(1R*,2R*,6S*,7S*)-4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5342736.png)
![N-benzyl-N'-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]sulfamide](/img/structure/B5342751.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342766.png)

![N-{1-[1-(cyclopropylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5342787.png)

![N-allyl-7-[(5-amino-1,3,4-thiadiazol-2-yl)acetyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5342800.png)